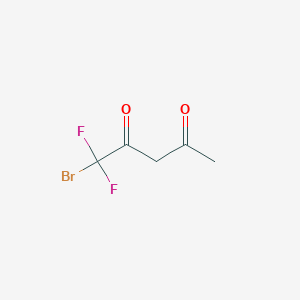

1-Bromo-1,1-difluoro-2,4-pentanedione

Description

1-Bromo-1,1-difluoro-2,4-pentanedione (CAS 164342-73-8) is a halogenated diketone compound characterized by a bromine atom and two fluorine atoms at the first carbon, with ketone groups at positions 2 and 4 of the pentanedione backbone. Its molecular formula is C₅H₅BrF₂O₂, and it has a molecular weight of 235.00 g/mol . This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of fluorinated heterocycles. For instance, it serves as a precursor in the synthesis of pyrazole-4-carboxylic acid derivatives via condensation and ring-closing reactions, as demonstrated in the preparation of 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid . Its bromine substituent enhances leaving-group ability, making it valuable in nucleophilic substitution and cross-coupling reactions .

Properties

IUPAC Name |

1-bromo-1,1-difluoropentane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2O2/c1-3(9)2-4(10)5(6,7)8/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEWJXPURHXIEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(F)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1,1-difluoro-2,4-pentanedione can be synthesized through the bromination of 1,1-difluoro-2,4-pentanedione. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: Industrial production of 1-Bromo-1,1-difluoro-2,4-pentanedione follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1,1-difluoro-2,4-pentanedione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Reduction Reactions: The compound can be reduced to form 1,1-difluoro-2,4-pentanedione by using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of 1-Bromo-1,1-difluoro-2,4-pentanedione can lead to the formation of corresponding carboxylic acids or ketones.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed:

Substitution: Formation of 1,1-difluoro-2,4-pentanedione derivatives.

Reduction: Formation of 1,1-difluoro-2,4-pentanedione.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

1-Bromo-1,1-difluoro-2,4-pentanedione serves as a versatile reagent in organic synthesis. Its structure allows for the introduction of difluoromethyl groups into various organic molecules, which can enhance their biological activity or alter their physical properties. The controlled introduction of fluorine atoms is particularly valuable due to the unique electronic and steric effects they impart on the molecules.

Synthesis of Fluorinated Compounds

The compound has been utilized in the synthesis of fluorinated derivatives through nucleophilic substitution reactions. For instance, it can react with nucleophiles to form new carbon-fluorine bonds, which are crucial in developing pharmaceuticals and agrochemicals. The ability to introduce difluoromethyl groups can significantly enhance the potency and selectivity of drug candidates.

Material Science

Potential Applications in Coatings

Fluorinated compounds are known for their hydrophobic properties, making them suitable for use in coatings that require water and oil repellency. 1-Bromo-1,1-difluoro-2,4-pentanedione can be incorporated into polymer matrices to create advanced materials with enhanced durability and resistance to environmental degradation.

Analytical Chemistry

Use in Chromatography

In analytical chemistry, 1-bromo-1,1-difluoro-2,4-pentanedione can be employed as a derivatizing agent in gas chromatography (GC) and liquid chromatography (LC). Its ability to form stable derivatives with various analytes allows for improved detection limits and resolution in complex mixtures.

Case Study 1: Synthesis of Fluorinated Ketones

A study demonstrated the successful use of 1-bromo-1,1-difluoro-2,4-pentanedione in synthesizing fluorinated ketones. The reaction involved treating the compound with a suitable nucleophile under controlled conditions. The resulting products exhibited significant biological activity, showcasing the compound's utility in drug discovery .

Case Study 2: Coating Applications

Research has shown that incorporating 1-bromo-1,1-difluoro-2,4-pentanedione into polymer coatings results in materials with superior water-repellent properties. These coatings were tested under various environmental conditions and demonstrated enhanced longevity compared to traditional non-fluorinated coatings .

Mechanism of Action

The mechanism of action of 1-Bromo-1,1-difluoro-2,4-pentanedione involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their chemical and biological properties. The specific pathways involved depend on the nature of the target molecules and the reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 1-bromo-1,1-difluoro-2,4-pentanedione include halogen-substituted diketones and fluorinated ketones. Below is a detailed analysis of key comparisons:

1-Chloro-1,1-difluoro-2,4-pentanedione

- Structure : The chlorine analog (CAS 2375-76-0, C₅H₅ClF₂O₂) replaces bromine with chlorine at the first carbon.

- Molecular Weight : 190.55 g/mol , significantly lower due to chlorine’s smaller atomic mass compared to bromine .

- Reactivity : Chlorine is a weaker leaving group than bromine, reducing reactivity in substitution reactions. However, it may offer cost advantages in industrial applications .

- Applications : Used similarly as a fluorinated building block but requires harsher conditions for reactions involving leaving-group displacement .

1-Bromo-1,1-difluoro-4-phenylbutan-2-one

- Structure : This compound (CAS 862457-93-0, C₁₀H₉BrF₂O) features a phenyl group at position 4 instead of a ketone, altering its electronic profile.

- Molecular Weight : 263.08 g/mol , with increased hydrophobicity due to the aromatic ring .

- Applications : Likely employed in synthesizing fluorinated aromatic compounds or as a ligand precursor in catalysis .

1-Bromo-1,1-difluoro-2-(trifluoromethoxy)ethane

- Structure : A simpler ethane derivative (C₃H₂BrF₅O) with a trifluoromethoxy substituent.

- Molecular Weight : 240.95 g/mol , with distinct physicochemical properties due to the trifluoromethoxy group .

- Reactivity : The absence of ketone groups limits its utility in condensation reactions but makes it suitable for fluorinated ether synthesis or as a solvent modifier .

Comparative Data Table

Biological Activity

1-Bromo-1,1-difluoro-2,4-pentanedione is a fluorinated diketone that has garnered interest in various fields, particularly in medicinal and materials chemistry. Its unique structural features, including the presence of bromine and fluorine substituents, influence its biological activity and reactivity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

1-Bromo-1,1-difluoro-2,4-pentanedione can be represented by the following chemical structure:

The compound's structure includes a diketone functional group with two fluorine atoms and one bromine atom attached to the carbon skeleton. The electron-withdrawing nature of the fluorine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of 1-bromo-1,1-difluoro-2,4-pentanedione is primarily attributed to its ability to interact with various biological molecules. The presence of fluorine atoms facilitates hydrogen bonding and other non-covalent interactions, which can significantly affect enzyme activities and protein structures.

Key Mechanisms:

- Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes involved in metabolic pathways.

- Protein Interaction: It can alter protein folding and stability due to its unique electronic properties.

Biological Applications

1-Bromo-1,1-difluoro-2,4-pentanedione has been explored for several applications in biological research:

- Enzyme Studies: It is utilized to study enzyme kinetics and mechanisms due to its ability to modify enzyme activity.

- Drug Development: The compound serves as a scaffold for developing new therapeutic agents targeting various diseases.

- Fluorescent Probes: Its derivatives have been investigated for use as fluorescent probes in cellular imaging .

Case Studies

Several studies have highlighted the biological implications of 1-bromo-1,1-difluoro-2,4-pentanedione:

-

Enzyme Activity Modulation:

A study demonstrated that this compound could significantly inhibit the activity of certain kinases involved in cancer pathways. The inhibition was dose-dependent, with IC50 values indicating effective modulation at low concentrations . -

Synthesis of Fluorinated Compounds:

Research focused on synthesizing novel fluorinated compounds using 1-bromo-1,1-difluoro-2,4-pentanedione as a key intermediate. These compounds exhibited enhanced biological activities compared to their non-fluorinated counterparts . -

Toxicological Assessments:

Toxicological studies indicated that while the compound shows promise as a therapeutic agent, it also exhibits cytotoxic effects at higher concentrations. This necessitates careful evaluation during drug development processes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-bromo-1,1-difluoro-2,4-pentanedione, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,3-Difluoro-2,4-pentanedione | C5H6F2O2 | Moderate enzyme inhibition |

| 2,4-Pentanedione | C5H8O2 | Lower reactivity |

| 4-Bromo-3-chloroacetophenone | C8H7BrClO | Antimicrobial properties |

The comparative analysis reveals that the presence of bromine and fluorine in 1-bromo-1,1-difluoro-2,4-pentanedione enhances its reactivity and biological activity compared to other diketones.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-1,1-difluoro-2,4-pentanedione, and how can researchers mitigate common impurities?

- Methodological Answer : The compound can be synthesized via halogenation of 2,4-pentanedione derivatives using brominating agents (e.g., N-bromosuccinimide) in the presence of fluorinating reagents. A key challenge is avoiding over-bromination or incomplete fluorination. Impurities like unreacted starting materials or mono-fluorinated byproducts can be minimized by controlling reaction stoichiometry (e.g., limiting bromine equivalents) and using anhydrous conditions. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How should researchers handle and store 1-bromo-1,1-difluoro-2,4-pentanedione to ensure stability?

- Methodological Answer : The compound’s bromine and fluorine substituents make it sensitive to moisture and light. Store under inert gas (argon/nitrogen) in amber glassware at –20°C. Use desiccants like molecular sieves. Safety protocols include working in a fume hood with PPE (nitrile gloves, face shield) due to its potential lachrymatory and corrosive properties .

Q. What analytical techniques are most reliable for characterizing 1-bromo-1,1-difluoro-2,4-pentanedione?

- Methodological Answer :

- NMR : NMR is critical for confirming difluoro substitution (δ –90 to –110 ppm for CF groups). NMR should show distinct ketone proton splitting (δ 2.5–3.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) with electron ionization (EI) can verify molecular ion peaks (expected m/z ~226 [M]) and isotopic patterns from bromine (/) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 1-bromo-1,1-difluoro-2,4-pentanedione, such as unexpected NMR shifts?

- Methodological Answer : Discrepancies may arise from solvent effects, residual protons in deuterated solvents, or dynamic keto-enol tautomerism. To address this:

- Compare experimental data with computational predictions (DFT calculations for chemical shifts).

- Use variable-temperature NMR to suppress tautomeric interconversion.

- Validate against reference databases (e.g., NIST Chemistry WebBook for fluorinated diketones) .

Q. What strategies optimize the reactivity of 1-bromo-1,1-difluoro-2,4-pentanedione in nucleophilic substitution reactions while preserving its difluoro moiety?

- Methodological Answer : The electron-withdrawing fluorine atoms activate the bromine for substitution but may lead to defluorination under harsh conditions. Strategies include:

- Using polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Employing mild bases (e.g., KCO) to avoid β-elimination.

- Monitoring reaction progress via TLC or in situ IR to halt before side reactions dominate .

Q. How does 1-bromo-1,1-difluoro-2,4-pentanedione perform as a precursor for synthesizing fluorinated covalent organic frameworks (COFs)?

- Methodological Answer : Its dual electrophilic sites (bromine and ketones) enable cross-coupling or condensation reactions. For COF synthesis:

- Pair with boronic acid-containing linkers via Suzuki-Miyaura coupling.

- Optimize crystallinity by tuning reaction temperature (80–120°C) and solvent (mesitylene/dioxane).

- Characterize porosity via BET surface area analysis (expected >500 m/g) and PXRD for layer stacking .

Q. What are the thermal decomposition pathways of 1-bromo-1,1-difluoro-2,4-pentanedione, and how do they impact its use in high-temperature reactions?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~180°C, releasing HBr and HF. Mitigation strategies:

- Conduct reactions below 150°C.

- Use scavengers (e.g., CaO) to trap acidic byproducts.

- Monitor gas evolution via FTIR-coupled TGA to identify degradation intermediates .

Validation and Contradiction Management

- Data Cross-Checking : Compare experimental results (e.g., melting points, spectral data) with peer-reviewed literature and databases like NIST .

- Controlled Replicates : Repeat syntheses with varying reagent ratios to isolate confounding variables (e.g., excess bromine leading to di-brominated impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.